Acetic acid;non-1-en-3,5-diyn-1-ol
Description
Structure and Functional Groups Acetic acid;non-1-en-3,5-diyn-1-ol is a hybrid compound combining acetic acid (a simple carboxylic acid) with a non-1-en-3,5-diyn-1-ol moiety. The latter consists of a nine-carbon chain (non-) featuring a terminal alkene (en-1), two conjugated alkyne groups (diyn-3,5), and a hydroxyl group (-ol) at the first carbon.
Properties
CAS No. |
63893-05-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;non-1-en-3,5-diyn-1-ol |
InChI |
InChI=1S/C9H10O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h8-10H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
VSIWNJYSXYVOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC#CC=CO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;non-1-en-3,5-diyn-1-ol typically involves the reaction of acetic acid with non-1-en-3,5-diyn-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;non-1-en-3,5-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Acetic acid;non-1-en-3,5-diyn-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;non-1-en-3,5-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Structural Features | Functional Groups | Key Differences |
|---|---|---|---|
| Acetic acid;non-1-en-3,5-diyn-1-ol | C9 chain with ene, diyne, and hydroxyl groups | Carboxylic acid, alkene, alkynes, -OH | Unique diyne-enol configuration |
| Acetic acid;pentadec-9-en-1-ol | C15 chain with single alkene and hydroxyl | Carboxylic acid, alkene, -OH | Longer chain, no diyne groups |
| Acetic acid;5,5-dimethylhexan-3-ol | Branched C6 chain with hydroxyl and methyl groups | Carboxylic acid, branched -OH | No unsaturated bonds |
| (3R)-tridec-1-yn-3-ol + acetic acid | C13 chain with terminal alkyne and hydroxyl | Carboxylic acid, alkyne, -OH | Shorter chain, single alkyne |
Physicochemical Properties
- Hydrophobicity: The diyne-enol system in the target compound enhances hydrophobicity compared to single-alkene analogs (e.g., pentadec-9-en-1-ol derivative) but less than fully saturated chains (e.g., 5,5-dimethylhexan-3-ol) .
- Reactivity: Conjugated diynes may undergo cycloaddition or polymerization reactions, distinguishing it from mono-alkyne or alkene derivatives .
Mechanistic Distinctions
- The diyne-enol system in the target compound may interact with biological targets (e.g., enzymes) via dual alkyne-mediated covalent binding or π-orbital interactions, unlike single-alkyne analogs .
- Compared to esters (e.g., benzyl acetate), the free carboxylic acid group enhances solubility in polar solvents but reduces volatility .
Key Research Findings
- Synthetic Challenges: Multi-step synthesis required for diyne-enol systems due to steric hindrance and reactivity control .
- Thermal Stability : Conjugated diynes may decompose at lower temperatures than saturated analogs, limiting high-temperature applications .
- Biological Efficacy: Preliminary studies on similar compounds (e.g., hydroxypropynyl-phenyl derivatives) suggest enhanced cytotoxicity compared to non-diyne analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
